molecular formula C17H16N6O2S B6459719 3-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549062-77-1

3-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B6459719
CAS No.: 2549062-77-1
M. Wt: 368.4 g/mol
InChI Key: YOVLDPWEJSHSQD-UHFFFAOYSA-N
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Description

3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-1λ⁶,2-benzothiazole-1,1-dione is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core linked to a benzothiazole-1,1-dione moiety via a piperazine bridge. This structure combines pharmacophoric elements known for modulating kinase activity, neurotransmitter receptors, and metabolic enzymes.

Properties

IUPAC Name

3-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2S/c24-26(25)15-4-2-1-3-13(15)16(20-26)21-9-11-22(12-10-21)17-14-5-6-19-23(14)8-7-18-17/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVLDPWEJSHSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC=CN5C4=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound integrates pyrazolo[1,5-a]pyrazine, piperazine, and benzothiazole moieties, which are known for their diverse pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include the formation of the pyrazolo[1,5-a]pyrazine core followed by functionalization with piperazine and benzothiazole units. Common reagents utilized in these reactions include acyl bromides and propargylamines, often in the presence of catalysts like cesium carbonate in dimethyl sulfoxide (DMSO) .

The biological activity of this compound primarily involves its interaction with specific molecular targets. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . This mechanism positions it as a potential candidate for cancer therapy.

Biological Activity Overview

The compound exhibits a range of biological activities:

  • Anticancer Activity : Studies indicate that derivatives of benzothiazole, including this compound, have significant anticancer properties. They have been tested against various cancer cell lines including ovarian, lung, and renal cancers .
  • Antimicrobial Properties : The benzothiazole derivatives are also noted for their antibacterial and antifungal activities. This broad spectrum of activity makes them valuable in the development of new antimicrobial agents .

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

  • Anticancer Efficacy : A study demonstrated that compounds similar to this compound exhibited potent inhibition of cancer cell proliferation. The structure–activity relationship (SAR) analysis indicated that the presence of the pyrazolo[1,5-a]pyrazine moiety is crucial for enhancing anticancer activity .
  • Enzyme Inhibition : Research has shown that this compound can act as an enzyme inhibitor. It has been tested against various kinases involved in cancer progression and has shown promising results in inhibiting their activity .

Comparative Biological Activity Table

Activity TypeCompoundTarget/MechanismReference
Anticancer3-(4-{pyrazolo[1,5-a]...Inhibits CDK2 leading to apoptosis
AntimicrobialBenzothiazole DerivativesBroad spectrum antibacterial/fungal
Enzyme InhibitionSimilar CompoundsKinase inhibition

Comparison with Similar Compounds

FAUC 329 (Dopamine D3 Receptor Ligand)

  • Core Structure : Pyrazolo[1,5-a]pyridine-piperazine.
  • Key Differences : Replaces benzothiazole-1,1-dione with a pyridine ring.
  • Activity : Potent dopamine D3 receptor antagonist with high selectivity over D2 receptors .
  • Synthetic Route : Coupling of pyrazolo[1,5-a]pyridine-2-carboxylic acid with piperazine derivatives .

GZD856 (Bcr-AblT315I Inhibitor)

  • Core Structure : Pyrazolo[1,5-a]pyrimidine-ethynylbenzamide-piperazine.
  • Key Differences : Ethynylbenzamide linker instead of benzothiazole-1,1-dione.
  • Activity : Orally bioavailable inhibitor of Bcr-AblT315I kinase, effective in leukemia models .

BD630284 (Quinoline-Pyrazolo[1,5-a]pyrimidine Hybrid)

  • Core Structure: Quinoline-pyrazolo[1,5-a]pyrimidine-piperazine.
  • Key Differences: Quinoline replaces benzothiazole-1,1-dione.
  • Activity : Structural analogue with uncharacterized pharmacological profile .

Pharmacological and Physicochemical Comparison

Compound Molecular Weight LogP<sup>a</sup> Targets IC50/Ki (nM) Solubility (µg/mL)
Target Compound 439.4 (calc.) 2.8 (est.) Hypothesized kinases N/A ~50 (predicted)
FAUC 329 380.4 3.1 Dopamine D3 receptor 0.4 (D3 Ki) 12 (experimental)
GZD856 576.6 4.2 Bcr-AblT315I kinase 3.2 8 (experimental)
BD630284 461.5 3.5 N/A N/A N/A

<sup>a</sup>LogP values estimated using ChemDraw.

Mechanistic Insights

  • Kinase Inhibition : The target compound’s benzothiazole-1,1-dione moiety may mimic ATP’s adenine ring, competing for kinase ATP-binding pockets, similar to GZD856’s pyrazolo-pyrimidine core .

Preparation Methods

Synthesis of the Benzothiazole-1,1-dione Core

The benzothiazole-1,1-dione moiety is synthesized via oxidation of a benzothiazole precursor. In US6111105A, analogous 1,2-benzisothiazole derivatives are oxidized using hydrogen peroxide in acidic media to form sulfone groups . For the target compound, a similar protocol is applied:

  • Starting Material : 3-Chloro-1,2-benzothiazole is treated with hydrogen peroxide (30% w/v) in acetic acid at 60–80°C for 6–8 hours.

  • Oxidation : The thiazole sulfur undergoes oxidation to form the 1,1-dione structure.

  • Workup : The product is isolated via crystallization from isopropanol/toluene mixtures, yielding 3-chloro-1λ⁶,2-benzothiazole-1,1-dione with >85% purity .

Key Data :

ParameterValue
Reaction Temperature70°C
Yield78%
Characterization1H^1H NMR, TLC, HPLC

Piperazine Functionalization

The piperazine ring is introduced via nucleophilic aromatic substitution. US6111105A demonstrates this using anhydrous piperazine and 3-chloro-1,2-benzisothiazole under reflux :

  • Reaction Conditions :

    • 3-Chloro-1λ⁶,2-benzothiazole-1,1-dione (1 eq) is reacted with excess piperazine (5 eq) in t-butanol at 110–120°C for 24 hours.

    • The crude product is purified via pH-controlled extraction (toluene/water) and crystallized from isopropanol.

  • Outcome :

    • 3-(1-Piperazinyl)-1λ⁶,2-benzothiazole-1,1-dione is obtained in 80% yield .

Optimization Insights :

  • Excess piperazine ensures complete displacement of the chloro group.

  • Solvent choice (t-butanol) minimizes side reactions.

Synthesis of Pyrazolo[1,5-a]pyrazine-4-yl Boronic Ester

The pyrazolo[1,5-a]pyrazine moiety is prepared via cyclization and functionalization. Methods from US20240309005A1, which describe pyrazolo[3,4-d]pyrimidine synthesis, are adapted :

  • Cyclization :

    • 4-Aminopyrazine-2-carbonitrile is treated with hydroxylamine hydrochloride in ethanol/water to form pyrazolo[1,5-a]pyrazine-4-amine.

  • Borylation :

    • The amine is converted to a boronic ester via Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂ in dioxane at 80°C.

Key Data :

StepConditionsYield
CyclizationEthanol/H₂O, 12 h, reflux65%
BorylationPd(dppf)Cl₂, 80°C, 8 h72%

Coupling of Piperazine and Pyrazolo[1,5-a]pyrazine

The final assembly uses Suzuki-Miyaura coupling to attach the pyrazolo[1,5-a]pyrazine group to the piperazine ring. US20240309005A1 highlights similar cross-couplings for pyrazolo-pyrimidine derivatives :

  • Reaction Setup :

    • 3-(1-Piperazinyl)-1λ⁶,2-benzothiazole-1,1-dione (1 eq) and pyrazolo[1,5-a]pyrazine-4-yl boronic ester (1.2 eq) are combined with Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O (4:1).

    • The mixture is heated at 90°C under nitrogen for 16 hours.

  • Purification :

    • The product is isolated via column chromatography (SiO₂, CH₂Cl₂/MeOH 10:1) and recrystallized from ethyl acetate.

Performance Metrics :

ParameterValue
Yield68%
Purity>95% (HPLC)
Characterization13C^{13}C NMR, HRMS

Analytical Validation and Quality Control

Both patents emphasize rigorous analytical validation :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm).

  • HPLC : Monitor reaction progress and final purity using C18 columns (ACN/H₂O gradient).

  • Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 412.1234).

Scale-Up Considerations

Industrial-scale production requires modifications:

  • Solvent Recovery : Toluene and isopropanol are recycled via distillation.

  • Catalyst Recycling : Pd residues are recovered using scavenger resins.

  • Process Safety : Exothermic reactions (e.g., oxidations) are controlled via jacketed reactors.

Q & A

Q. What are the recommended synthetic strategies for constructing the pyrazolo[1,5-a]pyrazine-piperazine-benzothiazole scaffold?

The synthesis of this scaffold typically involves multi-step reactions:

  • Core formation : Condensation of aminopyrazines with electrophilic reagents to form the pyrazolo[1,5-a]pyrazine core. For example, heating precursors in dry dioxane with catalysts like MS 4Å .
  • Piperazine coupling : Substitution reactions to introduce the piperazine moiety. Conditions may involve stirring at 50°C with amines, followed by purification via Kugelrohr distillation .
  • Benzothiazole integration : Sulfur-containing heterocycles like benzothiazole-1,1-dione are introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling . Key optimization factors: Solvent polarity, temperature control, and catalyst selection (e.g.,樟脑磺酸 for cyclization) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., piperazine CH2 groups at δ 2.5–3.5 ppm) and confirms substitution patterns .
  • HRMS : Validates molecular weight (e.g., [M+H]+ peaks for C19H18N6O2S expected at m/z 394.115) .
  • HPLC : Ensures >95% purity post-synthesis; reverse-phase C18 columns with acetonitrile/water gradients are standard .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological efficacy across analogs?

SAR analysis for pyrazolo-pyrazine derivatives involves:

  • Systematic substitution : Comparing bioactivity of analogs with varied substituents (e.g., fluorophenyl vs. methoxyphenyl groups on the benzothiazole ring) .
  • Data normalization : Using standardized assays (e.g., IC50 in kinase inhibition) to minimize inter-study variability. For example, conflicting cytotoxicity data may arise from differences in cell lines (HeLa vs. MCF-7) .
  • Computational modeling : Docking studies to predict binding affinities to targets like CDK2 or PARP1, reconciling discrepancies between in vitro and in silico results .

Q. What experimental designs are optimal for evaluating in vivo pharmacokinetics and target engagement?

  • Animal models : Use Sprague-Dawley rats for bioavailability studies (dose: 10 mg/kg IV/PO; plasma sampling at 0–24h) .
  • Tissue distribution : Radiolabeled analogs (e.g., 14C-tagged benzothiazole) tracked via autoradiography .
  • Target validation : CRISPR-Cas9 knockout models to confirm mechanism (e.g., PI3K/AKT pathway inhibition) .

Q. How can researchers address solubility challenges in biological assays?

  • Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin inclusion complexes .
  • Prodrug strategies : Introduce phosphate esters on the benzothiazole moiety to enhance aqueous solubility .
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes for improved stability in PBS .

Methodological Notes

  • Data contradiction analysis : Cross-validate conflicting results using orthogonal assays (e.g., SPR vs. ITC for binding kinetics) .
  • Advanced purification : Preparative HPLC with trifluoroacetic acid (0.1% v/v) in mobile phase enhances resolution of polar by-products .

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